4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
CAS No.: 332146-99-3
Cat. No.: VC16135098
Molecular Formula: C29H23ClN2O4
Molecular Weight: 499.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332146-99-3 |
|---|---|
| Molecular Formula | C29H23ClN2O4 |
| Molecular Weight | 499.0 g/mol |
| IUPAC Name | [4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
| Standard InChI | InChI=1S/C29H23ClN2O4/c1-20-3-2-4-24(17-20)29(34)36-27-13-7-21(8-14-27)18-31-32-28(33)23-9-15-26(16-10-23)35-19-22-5-11-25(30)12-6-22/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
| Standard InChI Key | XRICFJGVNMIXGA-FDAWAROLSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Introduction
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound featuring multiple functional groups, including a chlorobenzyl ether and a hydrazone moiety. This compound is of interest in medicinal chemistry, particularly for its potential in developing analgesic agents.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the available literature.
-
Molecular Weight: Not explicitly provided in the available literature.
Synthesis
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multi-step reactions. These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize intermediates and the final product.
Potential Applications
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its significance in developing therapeutic agents. Its potential applications include:
-
Medicinal Chemistry: Particularly in the development of analgesic agents.
-
Pharmacological Research: Further studies are needed to elucidate its precise molecular interactions and pharmacodynamics.
Related Compounds
Several compounds share structural features with 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzaldehyde Hydrazone | Contains a hydrazone linkage and aromatic rings | Potential antimicrobial and anti-inflammatory effects |
| Benzoylhydrazine | Similar hydrazone structure | Reported anticancer properties |
| Salicylaldehyde Hydrazone | Contains a phenolic component | Known for anti-inflammatory activity |
These compounds demonstrate the versatility of hydrazone-based structures in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume